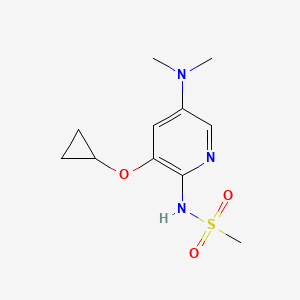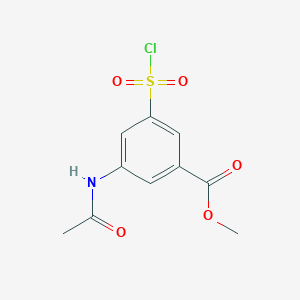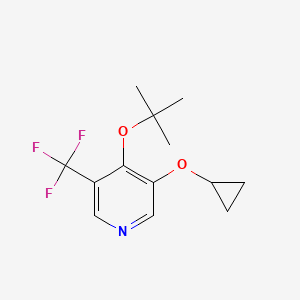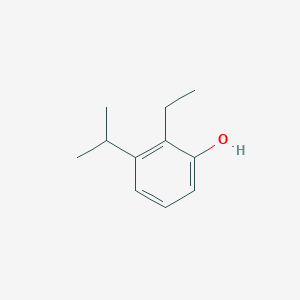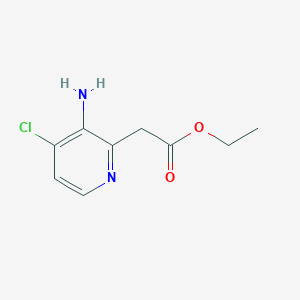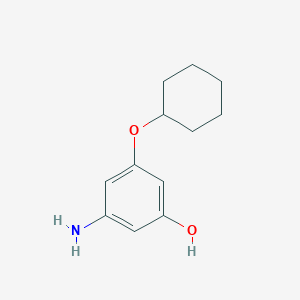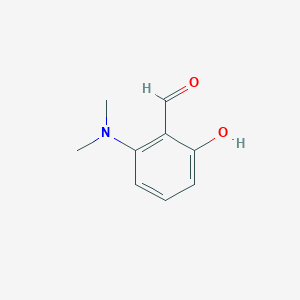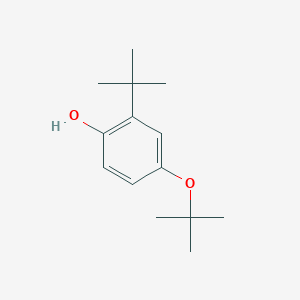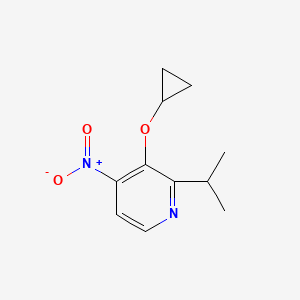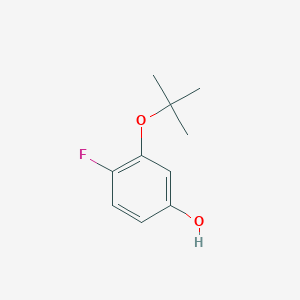
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine is an organic compound with the molecular formula C12H19N3O and a molecular weight of 221.302 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine typically involves the cyclopropanation of a pyridine derivative followed by methylation. The reaction conditions often include the use of strong bases and cyclopropyl halides under controlled temperatures to ensure the formation of the cyclopropoxy group .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amines .
Applications De Recherche Scientifique
5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropoxy-2-N,3-N-dimethylpyridine-2,3-diamine: Similar structure but with fewer methyl groups.
4-Cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-diamine: Similar structure but with a different substitution pattern.
4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine: Similar structure but with one less methyl group.
Uniqueness
What sets 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-diamine apart is its unique combination of cyclopropoxy and tetramethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields .
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-diamine |
InChI |
InChI=1S/C12H19N3O/c1-14(2)11-7-10(16-9-5-6-9)8-13-12(11)15(3)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
BIKZJMULCFWOEP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(N=CC(=C1)OC2CC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


